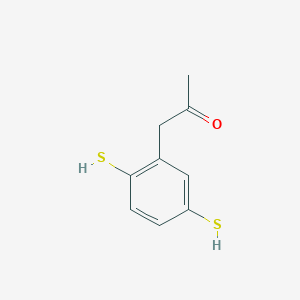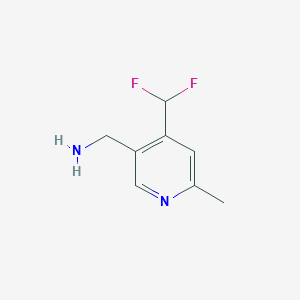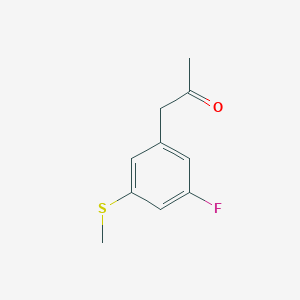![molecular formula C9H12F5NO2 B14056592 8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluoro-2-azabicyclo[510]octane 2,2,2-trifluoroacetate is a bicyclic compound characterized by the presence of fluorine atoms and a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors and nitrogen-containing compounds.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the bicyclic structure. This step may involve the use of catalysts and specific reaction conditions such as temperature and pressure.
Fluorination: The introduction of fluorine atoms into the bicyclic structure is achieved through fluorination reactions. Common reagents for this step include fluorine gas or fluorinating agents such as diethylaminosulfur trifluoride.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride: Similar in structure but differs in the presence of a hydrochloride group.
8-Azabicyclo[3.2.1]octane: A related compound with a different bicyclic structure.
Uniqueness
8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate is unique due to the presence of multiple fluorine atoms and its specific bicyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12F5NO2 |
|---|---|
Molekulargewicht |
261.19 g/mol |
IUPAC-Name |
8,8-difluoro-2-azabicyclo[5.1.0]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11F2N.C2HF3O2/c8-7(9)5-3-1-2-4-10-6(5)7;3-2(4,5)1(6)7/h5-6,10H,1-4H2;(H,6,7) |
InChI-Schlüssel |
ZNBZBGQYWZOYSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2C(C1)C2(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


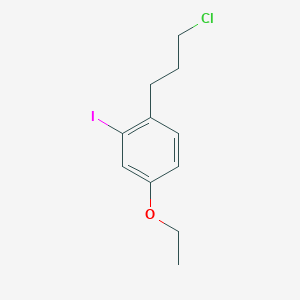
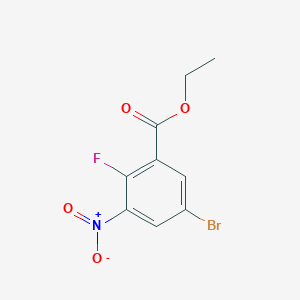
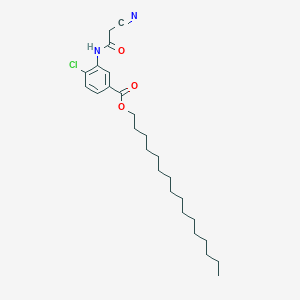
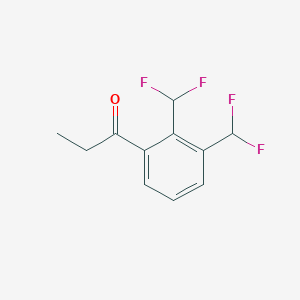

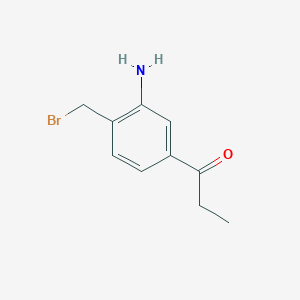
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)

